![molecular formula C12H38N2Si4Sn B6593518 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 55147-78-9](/img/structure/B6593518.png)
Bis[bis(trimethylsilyl)amino]tin(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[bis(trimethylsilyl)amino]tin(II) is an organometallic compound with the chemical formula (\text{[[(CH}_3)_3\text{Si}]_2\text{N}]_2\text{Sn}). This compound is characterized by its orange to red liquid appearance and is used in various chemical applications .
Métodos De Preparación
Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized through several methods. One common synthetic route involves the reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide in a non-polar solvent such as hexane . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include maintaining a low temperature to control the reaction rate and ensure high yield .
Análisis De Reacciones Químicas
Bis[bis(trimethylsilyl)amino]tin(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to form tin(0) compounds.
Substitution: It reacts with aldehydes and ketones to form N,N-dialkyleneamines
Common reagents used in these reactions include ozone, water, and other oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis[bis(trimethylsilyl)amino]tin(II) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis[bis(trimethylsilyl)amino]tin(II) involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s tin center can coordinate with various ligands, facilitating different chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Bis[bis(trimethylsilyl)amino]tin(II) can be compared with other similar compounds such as:
- Zinc bis[bis(trimethylsilyl)amide]
- Tetrakis(dimethylamido)tin(IV)
- Sodium bis(trimethylsilyl)amide
- Magnesium bis(hexamethyldisilazide)
These compounds share similar structural features but differ in their reactivity and applications. Bis[bis(trimethylsilyl)amino]tin(II) is unique due to its specific use in thin film deposition and its ability to form N,N-dialkyleneamines .
Propiedades
Número CAS |
55147-78-9 |
|---|---|
Fórmula molecular |
C12H38N2Si4Sn |
Peso molecular |
441.49 g/mol |
Nombre IUPAC |
[[[bis(trimethylsilyl)amino]stannyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/2C6H18NSi2.Sn.2H/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;;;/q2*-1;+2;; |
Clave InChI |
PGPBJZAKBXDXME-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)[SnH2]N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


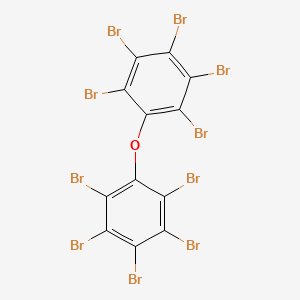
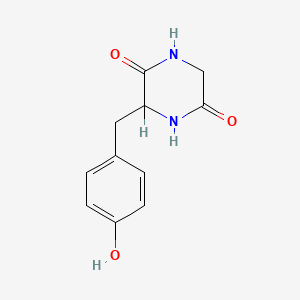
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
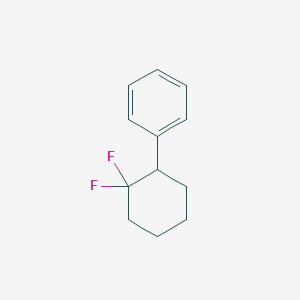
![1-oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
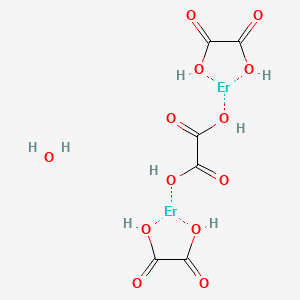
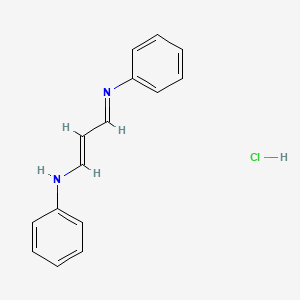
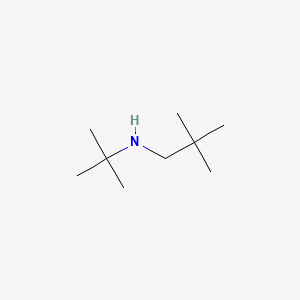
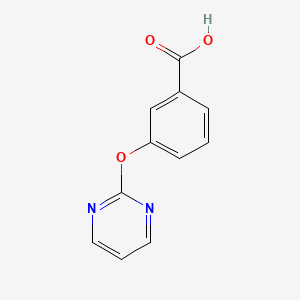
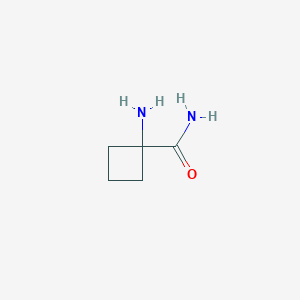
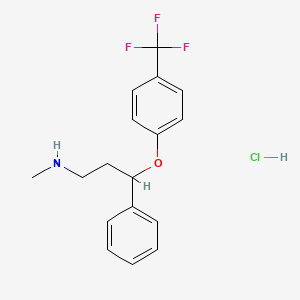
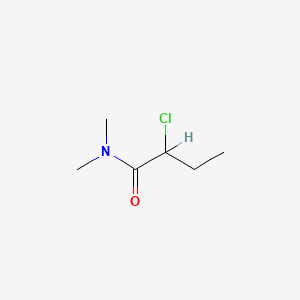
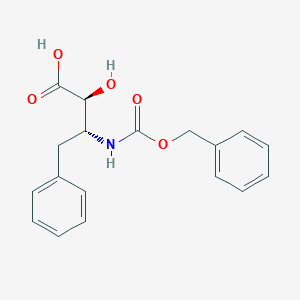
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
